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Compound of Interest

Compound Name: 2-Chloro-3-fluorobenzyl bromide

Cat. No.: B580376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Chloro-3-fluorobenzyl bromide (CAS No: 874285-19-5). Due to the limited availability of
experimentally derived public data, this document focuses on predicted spectroscopic
information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such spectra
are also provided to guide researchers in the analytical characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-3-fluorobenzyl
bromide. These predictions are based on computational models and empirical data from
structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 2-Chloro-3-fluorobenzyl bromide (in CDCIs)

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
~45-4.7 Singlet 2H -CHz2Br
~71-75 Multiplet 3H Ar-H
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Table 2: Predicted 3C NMR Spectral Data for 2-Chloro-3-fluorobenzyl bromide (in CDCls)

Chemical Shift (6, ppm)

Assighment

~30-35

-CH2Br

~115- 140

Aromatic carbons

~ 158 - 162 (d, XJCF = 250 Hz)

C-F

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Chloro-3-fluorobenzyl bromide

Wavenumber (cm—2) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1600 - 1450 Medium-Strong Aromatic C=C stretch
1250 - 1200 Strong C-F stretch

1200 - 1150 Medium -CHz- wag

800 - 750 Strong C-Cl stretch

700 - 600 Medium C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-3-fluorobenzyl bromide

m/z Relative Intensity (%) Assignment
) [M]* (Molecular ion with
222224226 High , _
isotopic pattern for Br and ClI)
143/145 High [M - Br]*
108 Medium [M-Br-CI*
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of purified 2-Chloro-3-fluorobenzyl
bromide in 0.6-0.8 mL of deuterated chloroform (CDCIs).

e |nstrumentation: Transfer the solution to a 5 mm NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For *H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient
number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a spectral width of O
to 220 ppm is common, with a longer acquisition time due to the lower natural abundance of
the 13C isotope.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a
solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry
KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

 Instrumentation: Place the prepared sample in the sample holder of an FT-IR spectrometer.

o Data Acquisition: Record the spectrum over a range of 4000 to 400 cm~1. A background
spectrum of the empty sample holder (or pure KBr pellet) should be recorded and
automatically subtracted from the sample spectrum.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is analyzed to identify characteristic absorption bands.
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Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1
mg/mL.

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization
method. Electron lonization (El) is a common technique for this type of molecule. The
analysis is performed on a mass spectrometer, which can be a standalone instrument or
coupled with a gas chromatograph (GC-MS) for separation of components.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range
(e.g., 50-500 amu).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. The isotopic pattern of bromine (7°Br:®1Br = 1:1) and chlorine
(3>Cl:37Cl = 3:1) will be a key feature in identifying fragments containing these atoms.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a target compound like 2-Chloro-3-fluorobenzyl bromide.
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Caption: Analytical workflow for the characterization of 2-Chloro-3-fluorobenzyl bromide.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-3-
fluorobenzyl bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580376#spectroscopic-data-of-2-chloro-3-
fluorobenzyl-bromide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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